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Compound of Interest

Compound Name:

(3R)-4-(2-(1H-indol-4-yl)-6-(1-

methylsulfonylcyclopropyl)pyrimidi

n-4-yl)-3-methylmorpholine

Cat. No.: B612156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

AZ20, a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein

kinase. The information presented herein is intended for researchers, scientists, and drug

development professionals working in the fields of oncology, cell biology, and pharmacology.

Introduction
AZ20 is a small molecule inhibitor that has demonstrated significant potential in preclinical

studies as an anti-cancer agent. Its primary mechanism of action is the inhibition of ATR, a key

kinase in the DNA Damage Response (DDR) pathway. By inhibiting ATR, AZ20 sensitizes

cancer cells to DNA-damaging agents and can induce synthetic lethality in tumors with specific

DNA repair defects. A thorough understanding of its selectivity profile against a broad range of

kinases is crucial for its development as a therapeutic agent, as off-target effects can lead to

toxicity and limit its clinical utility.

AZ20 Kinase Selectivity Data
The following table summarizes the in vitro inhibitory activity of AZ20 against its primary target,

ATR, and other related kinases. The data is presented as IC50 values, which represent the

concentration of the inhibitor required to reduce the activity of the kinase by 50%.
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Kinase IC50 (nM) Selectivity vs. ATR Reference

ATR 5 - [1]

mTOR 38 8-fold

DNA-PK >3000 >600-fold

ATM >3000 >600-fold

PI3Kα >3000 >600-fold

Table 1: In vitro selectivity profile of AZ20 against key PIKK family kinases.

In cellular assays, AZ20 inhibits the ATR-mediated phosphorylation of its downstream target

Chk1 with an IC50 of 50 nM[1].

Selectivity Profile of a Structurally Related ATR
Inhibitor: VE-821
To provide a broader context of the selectivity of ATR inhibitors, the following table presents

data for VE-821, another potent and selective ATR inhibitor.

Kinase Ki (nM) Selectivity vs. ATR Reference

ATR 13 - [2]

mTOR >1000 >75-fold [2]

DNA-PK 2200 >169-fold [2]

PI3Kγ 3900 >300-fold [2]

Other PIKKs >16000 >1230-fold [2]

Table 2: In vitro selectivity profile of VE-821.

Experimental Protocols
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In Vitro Kinase Inhibition Assay (Radioactive Phosphate
Incorporation)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by

measuring the incorporation of radioactive phosphate from [γ-³³P]ATP into a substrate peptide.

Materials:

Kinase (e.g., full-length ATR)

Substrate peptide (e.g., ASELPASQPQPFSAKKK for ATR)

[γ-³³P]ATP

Assay Buffer: 50 mM Tris/HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

Test compound (e.g., AZ20) dissolved in DMSO

0.1 M phosphoric acid containing 2 mM ATP

Multiscreen phosphocellulose filter 96-well plate

0.2 M phosphoric acid

Scintillation cocktail

Scintillation counter

Procedure:

Prepare a stock solution of the assay buffer containing all reagents except ATP and the test

compound.

Dispense 13.5 µL of the stock solution into each well of a 96-well plate.

Add 2 µL of the test compound at various concentrations (typically serial dilutions) to the

wells in duplicate. The final DMSO concentration should be kept constant (e.g., 7%).
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Pre-incubate the plate for 10 minutes at 25°C.

Initiate the kinase reaction by adding 15 µL of [γ-³³P]ATP (final concentration 10 µM).

Allow the reaction to proceed for 24 hours at 25°C.

Stop the reaction by adding 30 µL of 0.1 M phosphoric acid containing 2 mM ATP.

Pre-treat a phosphocellulose filter plate with 100 µL of 0.2 M phosphoric acid.

Transfer 45 µL of the stopped reaction mixture to the filter plate.

Wash the filter plate five times with 200 µL of 0.2 M phosphoric acid to remove

unincorporated [γ-³³P]ATP.

Dry the filter plate.

Add 100 µL of scintillation cocktail to each well.

Measure the amount of incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC50 value.

Cell-Based ATR Inhibition Assay (Chk1 Phosphorylation)
This assay measures the ability of a compound to inhibit ATR activity in a cellular context by

quantifying the phosphorylation of its downstream target, Chk1.

Materials:

Human tumor cell line (e.g., HT29 colorectal adenocarcinoma)

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

Test compound (e.g., AZ20)

DNA damaging agent (e.g., 4-Nitroquinoline 1-oxide, 4NQO)
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Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-GAPDH (loading

control)

Secondary antibody (e.g., HRP-conjugated)

Chemiluminescent substrate

Western blot equipment

Procedure:

Seed cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified period (e.g.,

1 hour).

Induce DNA damage by adding a DNA damaging agent (e.g., 4NQO) and incubate for a

further specified period (e.g., 1 hour).

Wash the cells with ice-cold PBS.

Lyse the cells with lysis buffer.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

Incubate the membrane with the primary antibody against phospho-Chk1 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with antibodies against total Chk1 and a loading control

(e.g., GAPDH) to normalize the data.

Quantify the band intensities and calculate the IC50 value for the inhibition of Chk1

phosphorylation.

Signaling Pathway and Experimental Workflow
Visualizations
The following diagrams illustrate the signaling pathway affected by AZ20 and the general

workflow for determining kinase inhibitor selectivity.
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AZ20 is a highly potent and selective inhibitor of ATR kinase. Its selectivity against other

members of the PIKK family, such as mTOR, DNA-PK, ATM, and PI3Kα, is excellent,

suggesting a favorable therapeutic window. The provided experimental protocols offer a

foundation for researchers to further investigate the activity and selectivity of AZ20 and other

kinase inhibitors. The visualization of the ATR signaling pathway and the experimental workflow

provides a clear conceptual framework for understanding the mechanism of action and the

process of selectivity profiling. This in-depth technical guide serves as a valuable resource for

the continued research and development of AZ20 and other targeted therapies in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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